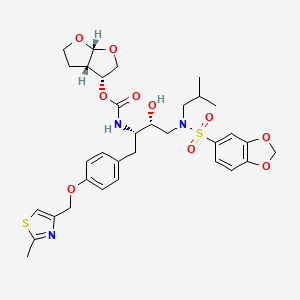![molecular formula C21H19N3O3 B1667835 (5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione CAS No. 423744-89-2](/img/structure/B1667835.png)
(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BC12 is a potent inhibitor of IL-2 secretion. BC12 exhibits unusually potent immunosuppressive and immunomodulatory actions on T lymphocyte function, including inhibition of T cell proliferation and IL-2 cytokine production.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
The compound (5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione has been a subject of interest in the synthesis of various derivatives and complex structures. Research has delved into its potential for creating a multitude of derivatives with varying properties and applications. For instance, derivatives of 1,4-dihydropyridine have been synthesized from related compounds, showing a range of yields and showcasing the compound's versatility in the synthesis of complex structures (Stanovnik et al., 2002). Furthermore, the synthesis of complex molecular structures like indolin-2-ones and acenaphthylen-1(2H)-one derivatives has been reported, utilizing the compound as a precursor in environmentally friendly conditions (Khorrami et al., 2011).
Luminescent Properties and Molecular Interactions
The compound and its derivatives have demonstrated significant luminescent properties. For example, certain derivatives have shown aggregation-induced emission characteristics, changing emission color based on the substituent on the phenyl ring. This attribute is particularly interesting for the development of luminescent materials and fluorescent probes (Mendigalieva et al., 2022). Additionally, the synthesis of dihydropyrimidinone derivatives has been explored, and their interactions with proteins like β-lactoglobulin have been investigated, shedding light on the compound's potential in biochemical applications (Sepay et al., 2016).
Potential in Nonlinear Optical Materials
The compound's derivatives have been studied for their potential in creating nonlinear optical materials. Asymmetric pyrene derivatives, for example, have been synthesized to access lossless broadband nonlinear refraction, showing promise for various optical applications (Wu et al., 2017). Furthermore, the synthesis of other derivatives has been reported with a focus on their solvatochromic behavior, an essential property for the development of materials with specific optical properties (El-Sayed & Spange, 2007).
Propriétés
Numéro CAS |
423744-89-2 |
|---|---|
Nom du produit |
(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Formule moléculaire |
C21H19N3O3 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
(5E)-5-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H19N3O3/c1-23(2)16-13-11-15(12-14-16)7-6-10-18-19(25)22-21(27)24(20(18)26)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,25,27)/b7-6+,18-10+ |
Clé InChI |
WSBFTODMEZTVBC-ZOQHSEBNSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BC12; BC-12; BC 12; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



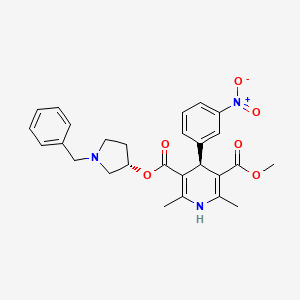
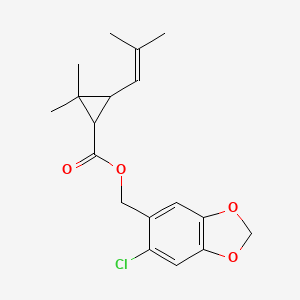
![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)
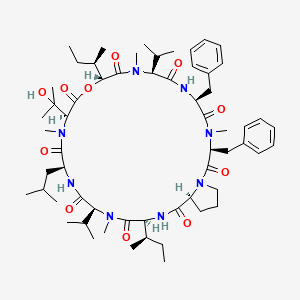
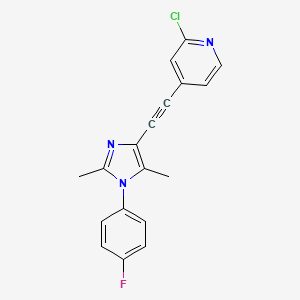
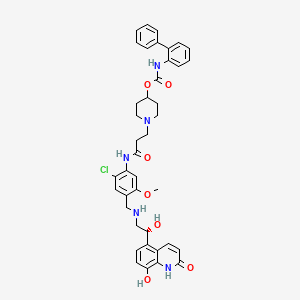
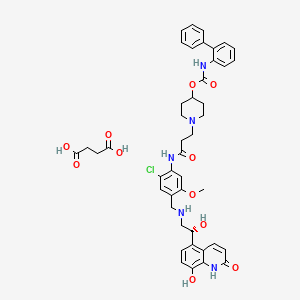
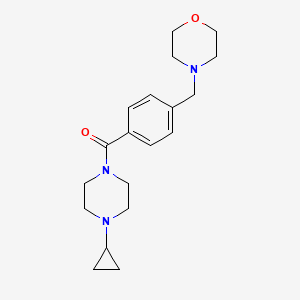
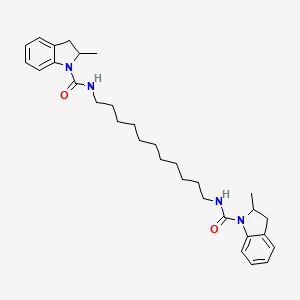
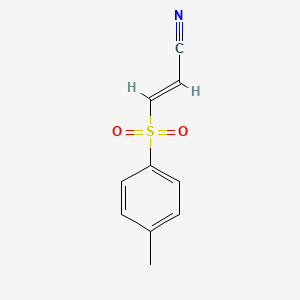
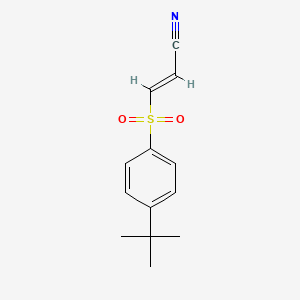
![1-[2-(4-Fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol](/img/structure/B1667770.png)
![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)
